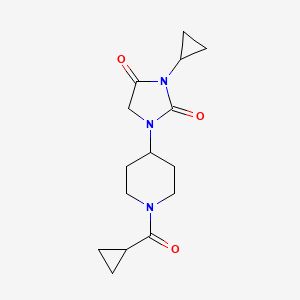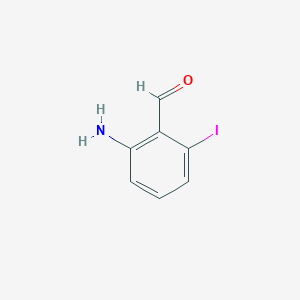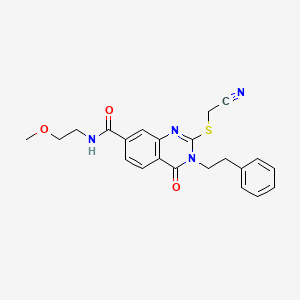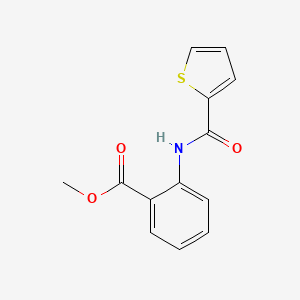
1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure in various pharmacologically active compounds. The presence of cyclopropyl groups in this compound suggests potential for increased chemical stability and lipophilicity, which can be advantageous in drug design.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been demonstrated in the literature. For instance, cyclopropane-based conformationally restricted analogues of histamine have been synthesized from chiral cyclopropane units, indicating that similar synthetic strategies could be applied to the synthesis of this compound . Additionally, the synthesis of N-Mannich bases derived from imidazolidine-2,4-diones with cyclopropyl substituents has been described, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a rigid framework due to the presence of cyclopropane rings, which can confer conformational restriction. This rigidity can influence the compound's interaction with biological targets. The imidazolidine-2,4-dione core is a versatile structure that can be modified to tune the compound's properties .
Chemical Reactions Analysis
While specific reactions of this compound are not detailed in the provided papers, the reactivity of cyclopropane rings and imidazolidine-2,4-dione cores in general suggests that the compound could undergo various chemical transformations. These could include ring-opening reactions of the cyclopropane or reactions at the imidazolidine-2,4-dione moiety, such as N-alkylation or hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives and imidazolidine-2,4-diones have been studied. Cyclopropane-containing compounds often exhibit increased lipophilicity, which can affect their pharmacokinetic properties . Imidazolidine-2,4-diones have been shown to possess anticonvulsant activity, and their physicochemical properties can be fine-tuned to optimize their biological activity . The cyclopentane-1,3-dione moiety has been used as a carboxylic acid isostere, suggesting that the imidazolidine-2,4-dione core could also be modified to improve drug-like properties .
Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism, Excretion, and Pharmacokinetics of Compounds : A study investigated the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor, in humans. This research is pivotal in understanding how complex molecules are processed in the human body, highlighting the importance of studying the metabolic pathways and pharmacokinetic profiles of novel compounds like "1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione" (Shilling et al., 2010).
Toxicity and Exposure Studies
Toxicity and Exposure Assessment : Research on the environmental exposure to and potential toxicity of various compounds, including pyrethroid insecticides and other chemicals, underscores the need for comprehensive safety evaluations. These studies assess human exposure to chemicals through biomonitoring and explore the implications for public health, which is critical for any new chemical introduced for scientific or commercial use (Barr et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes fatty acid epoxides such as epoxyeicosatrienoic acids (EETs) and leukotoxin, which are important endogenous signaling lipids .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it prevents the conversion of fatty acid epoxides to their corresponding diols . This results in an increase in the in vivo concentration of EETs and other fatty acid epoxides .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of fatty acid epoxides. The increased concentration of EETs and other fatty acid epoxides leads to various downstream effects, including anti-inflammatory, antihypertensive, neuroprotective, and cardioprotective effects .
Pharmacokinetics
The pharmacokinetic properties of this compound have been significantly improved over previously reported inhibitors . For example, it showed a 7-fold increase in potency , a 65-fold increase in Cmax , and a 3300-fold increase in AUC over its adamantane analogue . These improvements suggest a high bioavailability of the compound.
Result of Action
The inhibition of sEH by this compound leads to a reduction in the nociceptive response . In fact, it showed a 1000-fold increase in potency when compared to morphine in reducing hyperalgesia as measured by the mechanical withdrawal threshold using the in vivo carrageenan-induced inflammatory pain model .
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-13-9-17(15(21)18(13)12-3-4-12)11-5-7-16(8-6-11)14(20)10-1-2-10/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOCUHOJSKPPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)

![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)
![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)